4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a piperazine moiety, linked to a benzonitrile group. Its intricate structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine under controlled conditions.
Benzonitrile Attachment: The final step involves the nucleophilic substitution reaction where the piperazine derivative is reacted with 4-chloromethylbenzonitrile to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The piperazine and benzonitrile groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzothiazole ring is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety may enhance binding affinity, while the benzonitrile group can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzoic acid
- 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzamide
Uniqueness
Compared to similar compounds, 4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile stands out due to its nitrile group, which can undergo unique chemical transformations. This feature enhances its versatility in synthetic applications and potential bioactivity.
Properties
IUPAC Name |
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c20-13-15-5-7-16(8-6-15)14-22-9-11-23(12-10-22)19-17-3-1-2-4-18(17)26(24,25)21-19/h1-8H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOAWJMYHRTBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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